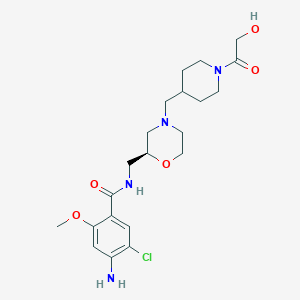

Minesapride

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1184662-54-1 |

|---|---|

Formule moléculaire |

C21H31ClN4O5 |

Poids moléculaire |

454.9 g/mol |

Nom IUPAC |

4-amino-5-chloro-N-[[(2S)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide |

InChI |

InChI=1S/C21H31ClN4O5/c1-30-19-9-18(23)17(22)8-16(19)21(29)24-10-15-12-25(6-7-31-15)11-14-2-4-26(5-3-14)20(28)13-27/h8-9,14-15,27H,2-7,10-13,23H2,1H3,(H,24,29)/t15-/m0/s1 |

Clé InChI |

YNGWOFISMAAXPB-HNNXBMFYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Minesapride |

Origine du produit |

United States |

Foundational & Exploratory

A-Technical-Guide-to-the-Gastrointestinal-Mechanism-of-Action-of-Minesapride

A.Technical.Guide.to.the.Gastrointestinal.Mechanism.of.Action.of.Minesapride

Introduction

This compound (formerly DSP-6952) is a novel prokinetic agent under investigation for the treatment of gastrointestinal (GI) motility disorders, particularly irritable bowel syndrome with predominant constipation (IBS-C).[1][2][3][4] Its therapeutic potential stems from a finely tuned dual mechanism of action centered on the modulation of key receptors within the enteric nervous system (ENS), the intrinsic neuronal network governing GI function. This document provides a detailed technical overview of this compound's molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate its prokinetic effects.

Core.Mechanism:.Dual.Receptor.Modulation

This compound's primary mechanism of action in the GI tract is the synergistic modulation of two critical G-protein coupled receptors (GPCRs) on presynaptic terminals of enteric cholinergic neurons:

-

5-HT4 Receptor Partial Agonism : this compound acts as a partial agonist at the serotonin type 4 (5-HT4) receptor.[2][3] Activation of this receptor is a principal excitatory pathway in the ENS, leading to enhanced acetylcholine (ACh) release.

-

Dopamine D2 Receptor Antagonism : Concurrently, this compound is believed to exhibit antagonist properties at the dopamine D2 receptor. D2 receptor activation by endogenous dopamine typically has an inhibitory effect, suppressing ACh release. By blocking this receptor, this compound negates this inhibitory tone.

The combined effect of stimulating ACh release (via 5-HT4 agonism) and removing a key inhibitory brake on ACh release (via D2 antagonism) results in a significant net increase in acetylcholine availability in the neuromuscular junction of the gut. This elevated ACh concentration enhances the stimulation of muscarinic receptors on smooth muscle cells, thereby promoting intestinal peristalsis, increasing transit speed, and facilitating defecation.[5]

Quantitative.Pharmacology

The efficacy and selectivity of this compound are defined by its binding affinities and functional potencies at its target receptors.

Table.1:.Receptor.Binding.Affinity.of.this compound

| Receptor | Parameter | Value (nM) | Radioligand | Tissue/Cell Source |

| Human 5-HT4(b) | Ki | 51.9 | [3H]-GR113808 (presumed) | Recombinant Cell Line |

| Human Dopamine D2L | Ki | Not Available | [3H]-Spiperone | CHO Cells |

Data derived from a published abstract; specific experimental details on the D2 receptor affinity for this compound are not publicly available but the value is expected to be pharmacologically relevant.[2]

Table.2:.Functional.Activity.of.this compound

| Assay | Parameter | Value (nM) | Species | Tissue |

| Colonic Contraction | EC50 | 271.6 | Guinea Pig | Isolated Colon |

| Intrinsic Activity | Emax | 57% (relative to serotonin) | Guinea Pig | Isolated Colon |

These data classify this compound as a partial agonist, as its maximal effect (Emax) is lower than that of the endogenous full agonist, serotonin.[2]

Signaling.Pathways.&.Logical.Relationships

The interplay between this compound's dual receptor activities can be visualized to better understand its integrated effect on cholinergic neurotransmission.

This compound's.Dual-Action.on.a.Cholinergic.Neuron

References

- 1. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

Minesapride's Receptor Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minesapride (also known as DSP-6952) is a novel, high-affinity partial agonist of the serotonin 5-HT4 receptor, developed for the treatment of gastrointestinal motility disorders such as irritable bowel syndrome with constipation (IBS-C).[1][2][3] A critical aspect of its pharmacological profile and therapeutic potential lies in its selectivity for the 5-HT4 receptor over other receptor types. This high selectivity is a key differentiator from earlier generations of 5-HT4 agonists and is predictive of a more favorable safety profile, particularly concerning cardiovascular adverse effects.[1][4] This technical guide provides a comprehensive overview of the selectivity of this compound for the 5-HT4 receptor, presenting available quantitative data, detailed experimental methodologies for assessing selectivity, and visual representations of key pathways and workflows.

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity of a drug is quantitatively defined by comparing its affinity (typically measured as the inhibition constant, Ki) and functional potency (often expressed as the half-maximal effective concentration, EC50, or half-maximal inhibitory concentration, IC50) at the target receptor versus a panel of off-target receptors.

Binding Affinity Profile

Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT4 receptor and other potential off-target receptors. The available preclinical data demonstrates a strong and specific affinity for the human 5-HT4(b) receptor subtype.[5]

| Receptor Subtype | Ligand | Kᵢ (nM) | Source |

| Human 5-HT₄(b) | This compound (DSP-6952) | 51.9 | [5] |

While a comprehensive screening panel with Ki values across all receptor families is not publicly available, studies have consistently reported on this compound's high selectivity. Preclinical investigations have shown that this compound has no appreciable affinity for the 5-HT1B, 5-HT1D, or 5-HT2 receptor subtypes, which were implicated in the cardiovascular side effects of earlier, less selective 5-HT4 agonists like tegaserod.[1]

Functional Activity Profile

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gs-coupled receptors like 5-HT4, this is often quantified by measuring the accumulation of intracellular cyclic AMP (cAMP) or by assessing a physiological response in an isolated tissue preparation. This compound acts as a partial agonist at the 5-HT4 receptor, with an intrinsic activity of 57% relative to serotonin.[5]

| Assay Type | Tissue/Cell Line | Parameter | Value | Source |

| Isolated Tissue Contraction | Guinea Pig Colon | EC₅₀ (nM) | 271.6 | [5] |

| hERG Channel Inhibition | hERG-transfected cells | IC₅₀ (µM) | > 100 | [5] |

The lack of significant activity at the hERG potassium channel up to high concentrations (100 µM) is a critical finding, as hERG channel blockade is a primary mechanism for drug-induced QT interval prolongation and cardiac arrhythmias.[5] This high degree of selectivity for the 5-HT4 receptor over the hERG channel underscores this compound's improved cardiovascular safety profile.[4]

Signaling Pathways and Experimental Workflows

This compound-Activated 5-HT4 Receptor Signaling Pathway

This compound, as a 5-HT4 receptor agonist, binds to the Gs-protein coupled 5-HT4 receptor. This binding event initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT4 receptor activation, such as enhanced neurotransmitter release and smooth muscle contraction in the gastrointestinal tract.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor, a competitive radioligand binding assay is performed. This workflow illustrates the key steps involved in such an experiment.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the selectivity and functional activity of 5-HT4 receptor agonists like this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., GR113808).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the 5-HT4 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration (determined by a protein assay like the Bradford method).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-GR113808 (typically at its Kd value), and the membrane preparation.

-

Non-Specific Binding Wells: Add a high concentration of unlabeled GR113808, [³H]-GR113808, and the membrane preparation.

-

Test Compound Wells: Add serial dilutions of this compound, [³H]-GR113808, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

Objective: To measure the ability of this compound to stimulate cAMP production via the 5-HT4 receptor.

Materials:

-

A cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Test compound: this compound.

-

Reference agonist: Serotonin (5-HT).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

Procedure:

-

Cell Seeding:

-

Seed the 5-HT4 receptor-expressing cells into the wells of a 384-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the reference agonist (serotonin) in assay buffer.

-

Remove the culture medium from the cells and add the compound dilutions. Include wells with assay buffer only as a basal control.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit. For example, in an HTRF assay, this involves adding a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

-

Data Acquisition:

-

After the detection reaction has incubated (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader (e.g., an HTRF-enabled reader).

-

-

Data Analysis:

-

Plot the assay signal (which is proportional to the cAMP concentration) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect) for this compound.

-

Calculate the intrinsic activity of this compound by comparing its Emax to that of the full agonist, serotonin.

-

Isolated Guinea Pig Colon Contraction Assay

Objective: To assess the prokinetic effect of this compound in a physiologically relevant ex vivo model.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution.

-

Organ bath system with isometric force transducers.

-

Test compound: this compound.

-

Reference agonist: Serotonin (5-HT).

-

Antagonists for other serotonin receptors to ensure specificity (e.g., a 5-HT2 and 5-HT3 receptor antagonist).

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the distal colon.

-

Cleanse the colon segment and prepare longitudinal muscle strips.

-

Mount the tissue strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

-

Equilibration:

-

Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with regular washes.

-

-

Experiment:

-

Add antagonists for other serotonin receptors to the bath to isolate the 5-HT4 receptor-mediated response.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath and recording the resulting muscle contraction.

-

After washout, a concentration-response curve for the full agonist serotonin can be generated in the same tissue for comparison.

-

-

Data Analysis:

-

Measure the peak contractile response at each concentration of this compound.

-

Plot the contractile response (as a percentage of the maximum response to a reference substance like KCl or serotonin) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

hERG Potassium Channel Patch-Clamp Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

Materials:

-

A cell line stably expressing the human hERG channel (e.g., HEK293).

-

Whole-cell patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system).

-

External and internal (pipette) physiological salt solutions.

-

Test compound: this compound.

-

Positive control: A known hERG channel blocker (e.g., E-4031 or cisapride).

Procedure:

-

Cell Preparation:

-

Plate the hERG-expressing cells on coverslips for recording.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).

-

Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.

-

Perfuse the cells with the external solution containing the vehicle (e.g., DMSO) to establish a stable baseline.

-

-

Compound Application:

-

Apply increasing concentrations of this compound to the cell via the perfusion system.

-

Allow the effect of each concentration to reach a steady state before recording the hERG current.

-

-

Data Analysis:

-

Measure the amplitude of the hERG tail current at each concentration of this compound.

-

Calculate the percentage inhibition of the current relative to the baseline.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value. An IC50 value significantly higher than the therapeutic plasma concentrations suggests a low risk of hERG-mediated cardiotoxicity.

-

Conclusion

The available preclinical data strongly supports the classification of this compound as a highly selective 5-HT4 receptor partial agonist. Its potent affinity for the 5-HT4 receptor, coupled with a lack of significant interaction with key off-target receptors such as 5-HT1, 5-HT2, and the hERG potassium channel, provides a pharmacological basis for its efficacy in treating gastrointestinal motility disorders with an improved safety margin compared to previous generations of prokinetic agents. The experimental protocols detailed herein represent the standard methodologies for rigorously evaluating the selectivity and functional activity of novel compounds targeting the 5-HT4 receptor, ensuring a thorough characterization of their therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Minesapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minesapride (also known as DSP-6952) is a novel, high-affinity partial agonist of the serotonin 5-HT4 receptor, developed for the treatment of gastrointestinal disorders such as irritable bowel syndrome with predominant constipation (IBS-C). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from available preclinical and clinical data. The document details the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action, receptor binding affinity, and efficacy in various experimental models. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are described and visualized to facilitate a deeper understanding for researchers and drug development professionals.

Pharmacokinetics

Clinical Pharmacokinetics

A Phase 1 clinical trial in healthy Japanese subjects has provided key insights into the pharmacokinetic profile of this compound. The study revealed that the drug is well-tolerated at single and multiple doses up to 120 mg/day, with a linear pharmacokinetic profile.[1]

Data Presentation: Clinical Pharmacokinetic Parameters

| Parameter | Value | Population | Study Conditions |

| Cmax (ng/mL) | 2302.1 | Elderly | Single 40 mg oral dose, fasted |

| 2117.5 | Young | Single 40 mg oral dose, fasted | |

| t½ (hours) | ~7 | Elderly and Young | Single 40 mg oral dose, fasted |

| AUC | Dose-proportional | Healthy Volunteers | 4-120 mg dose range |

| Cmax | Dose-proportional | Healthy Volunteers | 4-120 mg dose range |

| Effect of Food | Cmax and AUC reduced by ~50% | Healthy Volunteers | Administered with food |

Cmax: Maximum plasma concentration; t½: Half-life; AUC: Area under the curve.

There were no notable differences in the pharmacokinetics of this compound between elderly and young subjects, suggesting that dose adjustments may not be necessary for the elderly population without renal or hepatic impairment.[2]

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical ADME studies for this compound are not extensively published in the public domain. However, clinical data indicates that no major metabolites exceeding 10% of the parent drug were detected, and in vitro studies with cryopreserved hepatocytes suggest the absence of human-specific metabolites.[2] This suggests that the metabolism of this compound is not a major elimination pathway and that the parent compound is the primary active moiety.

Pharmacodynamics

Mechanism of Action

This compound is a selective partial agonist of the 5-HT4 receptor. The activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, which in turn stimulates gastrointestinal motility and peristalsis. This prokinetic effect is the primary mechanism underlying this compound's therapeutic benefit in constipation-predominant conditions.

Visualization: this compound Signaling Pathway

Caption: this compound binds to the 5-HT4 receptor, initiating a signaling cascade.

Receptor Binding and In Vitro Pharmacology

In vitro studies have quantified the binding affinity and functional activity of this compound at the 5-HT4 receptor.

Data Presentation: In Vitro Pharmacodynamic Parameters

| Parameter | Value | Assay |

| Ki (nM) | 51.9 | Receptor Binding Assay (5-HT4(b) receptor) |

| EC50 (nM) | 271.6 | Isolated Guinea Pig Colon Contraction |

| Intrinsic Activity | 57% | Isolated Guinea Pig Colon Contraction |

Ki: Inhibition constant; EC50: Half-maximal effective concentration.

These data confirm that this compound is a potent partial agonist at the 5-HT4 receptor.

Preclinical Efficacy

The efficacy of this compound has been demonstrated in several animal models of constipation and visceral hypersensitivity.

Data Presentation: Preclinical Efficacy in Animal Models

| Model | Species | Effect | ED50 (mg/kg) |

| Clonidine-induced constipation | Mouse | Improved whole-gut transit | 0.429 |

| Morphine-induced constipation | Mouse | Improved whole-gut transit | 0.310 |

| Acetic acid-induced visceral hypersensitivity | Rat | Inhibited visceromotor response | - |

ED50: Half-maximal effective dose.

This compound dose-dependently improved delayed whole-gut transit in both atonic (clonidine-induced) and spastic (morphine-induced) constipation models in mice.[3] Furthermore, it demonstrated efficacy in a rat model of visceral hypersensitivity, a key feature of IBS.[3]

Cardiovascular Safety

A critical aspect of 5-HT4 receptor agonist development is cardiovascular safety. This compound has shown a favorable safety profile in this regard, with minimal effects on the human Ether-à-go-go-related gene (hERG) potassium channels up to a concentration of 100 μM. This is a key differentiator from earlier-generation 5-HT4 agonists that were associated with cardiac adverse events.

Experimental Protocols

Receptor Binding Assay (General Methodology)

While the specific protocol for this compound is not publicly detailed, a general methodology for a competitive radioligand binding assay to determine the Ki value would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the 5-HT4 receptor.

-

Incubation: Incubation of the membranes with a constant concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of this compound.

-

Separation: Separation of bound and free radioligand, typically by rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Visualization: Receptor Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Clonidine-Induced Constipation Model in Mice

This model is used to evaluate the efficacy of prokinetic agents in a model of atonic constipation.

-

Animal Acclimatization: Mice are acclimatized to the experimental conditions.

-

Induction of Constipation: A single dose of clonidine (an α2-adrenergic agonist that inhibits acetylcholine release) is administered to induce constipation.

-

Drug Administration: this compound or vehicle is administered orally.

-

Measurement of Colonic Transit: A marker (e.g., a glass bead) is inserted into the distal colon, and the time to expulsion is measured.

-

Data Analysis: The effect of this compound on the clonidine-induced delay in colonic transit is statistically evaluated.[4]

Acetic Acid-Induced Visceral Hypersensitivity Model in Rats

This model is used to assess the potential of a compound to alleviate visceral pain.

-

Induction of Hypersensitivity: A dilute solution of acetic acid is instilled into the colon of the rats to induce a state of visceral hypersensitivity.[5][6][7][8]

-

Drug Administration: this compound or vehicle is administered.

-

Assessment of Visceral Pain: Colorectal distension is performed by inflating a balloon catheter inserted into the rectum and colon. The visceromotor response (abdominal muscle contractions) is quantified as a measure of pain.

-

Data Analysis: The ability of this compound to reduce the visceromotor response to colorectal distension is compared to the vehicle control.[6][7]

Visualization: Visceral Hypersensitivity Experiment Workflow

Caption: Experimental workflow for the visceral hypersensitivity model.

Conclusion

This compound is a potent and selective 5-HT4 receptor partial agonist with a favorable pharmacokinetic and pharmacodynamic profile for the treatment of IBS-C. Its linear pharmacokinetics, lack of major metabolites, and demonstrated prokinetic and visceral analgesic effects in preclinical models, coupled with a promising cardiovascular safety profile, position it as a valuable therapeutic candidate. This technical guide provides a consolidated resource of the available quantitative data and experimental methodologies to support further research and development in this area.

References

- 1. A 3-Part Phase 1 Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of DSP-6952 in Healthy Japanese Subjects and Those With ≤3 Spontaneous Bowel Movements per Week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.2. Induction of Visceral Hypersensitivity [bio-protocol.org]

- 6. P2Y1R is involved in visceral hypersensitivity in rats with experimental irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visceral hypersensitivity and altered colonic motility after subsidence of inflammation in a rat model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Pharmacology of Minesapride: A Technical Guide to its Effects on Colonic Motility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of Minesapride (also known as DSP-6952) on colonic motility. This compound is a novel, high-affinity partial agonist of the serotonin 5-HT₄ receptor, developed for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic constipation.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The prokinetic effects of this compound are primarily mediated through its interaction with the 5-HT₄ receptor. In vitro studies have quantified its binding affinity and functional potency in colonic tissue preparations. The following tables summarize these key pharmacological parameters for this compound and compare them with other notable 5-HT₄ receptor agonists.

Table 1: 5-HT₄ Receptor Binding Affinity

| Compound | Receptor Subtype | Preparation | Kᵢ (nM) | Reference |

| This compound (DSP-6952) | 5-HT₄₍b₎ | Recombinant | 51.9 | [4] |

| Mosapride | 5-HT₄ | Guinea Pig Striatum | 113 | [5] |

Table 2: In Vitro Functional Potency on Colonic Contraction

| Compound | Preparation | EC₅₀ (nM) | Intrinsic Activity (%) | Reference |

| This compound (DSP-6952) | Isolated Guinea Pig Colon | 271.6 | 57 | [4] |

| Mosapride | Guinea Pig Distal Colon | 3029 | Not Reported | [5] |

| Tegaserod | Isolated Guinea Pig Colon | Not Reported | Similar to this compound | [4] |

Signaling Pathway of this compound in Colonic Motility

This compound, as a partial 5-HT₄ receptor agonist, stimulates a specific signaling cascade within the enteric nervous system, ultimately leading to enhanced colonic motility. The binding of this compound to 5-HT₄ receptors on presynaptic terminals of cholinergic neurons is believed to facilitate the release of acetylcholine (ACh).[6] ACh then acts on muscarinic receptors on smooth muscle cells, inducing contraction.

Experimental Protocols

Detailed experimental protocols for the in vitro assessment of this compound are crucial for the replication and extension of these findings. While specific protocols for this compound are not publicly available in full detail, the following sections describe generalized methodologies for the key assays used to characterize compounds of this class.

5-HT₄ Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT₄ receptor.

-

Objective: To quantify the binding affinity (Kᵢ) of this compound to the 5-HT₄ receptor.

-

General Protocol:

-

Membrane Preparation: Homogenize tissues expressing the 5-HT₄ receptor (e.g., guinea pig striatum or cells transfected with the human 5-HT₄ receptor) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled 5-HT₄ receptor antagonist, such as [³H]-GR113808, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Isolated Colon Organ Bath Assay

This assay measures the contractile response of colonic tissue to a test compound.

-

Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound in inducing colonic smooth muscle contraction.

-

General Protocol:

-

Tissue Preparation: Isolate a segment of the distal colon from a guinea pig. Cleanse the tissue and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for a defined period, with periodic washing.

-

Compound Administration: Add cumulative concentrations of this compound to the organ bath.

-

Measurement of Contraction: Record the isometric contractions of the colonic smooth muscle using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ and the maximum contraction relative to a full agonist (e.g., serotonin) to determine the intrinsic activity.

-

Acetylcholine Release Assay

This assay can be used to investigate the effect of a compound on neurotransmitter release from the myenteric plexus.

-

Objective: To determine if this compound enhances the release of acetylcholine from cholinergic neurons in the colon.

-

General Protocol:

-

Tissue Preparation: Prepare longitudinal muscle-myenteric plexus (LMMP) strips from the guinea pig colon.

-

Radiolabeling: Incubate the LMMP strips with [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.

-

Superfusion: Place the labeled tissue in a superfusion chamber and continuously perfuse with a physiological salt solution.

-

Stimulation and Sample Collection: After a washout period to remove excess radiolabel, stimulate the tissue (e.g., with electrical field stimulation or high potassium) in the presence and absence of this compound. Collect the superfusate in fractions.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-acetylcholine released.

-

Data Analysis: Compare the amount of acetylcholine released in the presence of this compound to the control conditions.

-

Conclusion

The in vitro data available for this compound demonstrate its activity as a partial agonist at the 5-HT₄ receptor, with a potency that translates to the induction of colonic smooth muscle contraction. These findings provide a foundational understanding of its mechanism of action as a prokinetic agent. The experimental protocols outlined in this guide, while generalized, offer a robust framework for researchers seeking to further investigate the pharmacology of this compound and similar compounds on colonic motility. Further studies focusing on its effects on acetylcholine release and electrophysiological properties of colonic neurons would provide a more complete picture of its cellular and physiological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. ijper.org [ijper.org]

- 3. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of acetylcholine release from myenteric plexus of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Minesapride: A Novel Prokinetic Agent for Constipation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Minesapride (formerly known as DSP-6952) is a novel, orally available, high-affinity partial agonist of the serotonin 5-HT4 receptor. Extensive preclinical evaluation in various animal models has demonstrated its potential as a therapeutic agent for constipation-related gastrointestinal disorders. This document provides a comprehensive overview of the preclinical evidence for this compound, focusing on its efficacy in constipation models, its mechanism of action, and the detailed experimental protocols utilized in its evaluation. The data presented herein supports the prokinetic properties of this compound, highlighting its ability to enhance gastrointestinal motility, increase defecation, and improve transit in models of both atonic and spastic constipation, without inducing diarrhea.

Core Pharmacological Activity: 5-HT4 Receptor Agonism

This compound exerts its prokinetic effects through selective partial agonism of the 5-HT4 receptor. This receptor is a key regulator of gastrointestinal motility.[1] Activation of 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances peristalsis.[1] The efficacy of this compound in preclinical models is directly linked to this mechanism, as its effects on colonic transit were antagonized by the selective 5-HT4 receptor antagonist, SB-207266.[2][3]

Signaling Pathway of this compound

Caption: this compound's signaling cascade.

Preclinical Efficacy in Constipation Models

This compound has been evaluated in several well-established animal models of constipation, demonstrating significant prokinetic effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Whole-Gut Transit in Drug-Induced Constipation Models in Mice

| Animal Model | Inducing Agent | This compound Dose (p.o.) | Effect | ED50 (mg/kg) |

| Atonic Constipation | Clonidine | Dose-dependent | Improved delay in whole-gut transit | 0.429 |

| Spastic Constipation | Morphine | Dose-dependent | Improved delay in whole-gut transit | 0.310 |

Data sourced from Mine et al., 2018.[2][3]

Table 2: Effect of this compound on Colonic Transit and Defecation in Various Species

| Species | Parameter | This compound Dose | Route | Significant Finding |

| Guinea Pig | Colonic Transit Rate | 3-10 mg/kg | i.g. | Significantly enhanced |

| Mouse | Fecal Wet Weight | 1-10 mg/kg | p.o. | Rapidly increased without increasing fluid content |

| Conscious Dog | Colonic Giant Migrating Contractions (GMCs) | 1.56 mg/kg (ED50) | - | Induced GMCs associated with defecation |

Data sourced from Mine et al., 2018.[2][3]

Detailed Experimental Protocols

This section provides a detailed methodology for the key preclinical experiments conducted to evaluate the efficacy of this compound in constipation models.

Drug-Induced Constipation Models in Mice

This experimental workflow was designed to assess the efficacy of this compound in reversing delayed gastrointestinal transit, a hallmark of constipation.

References

- 1. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Journey of Minesapride: From Discovery to a Novel Prokinetic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Minesapride (also known as DSP-6952) is a novel, high-affinity partial agonist of the serotonin 5-HT4 receptor, developed for the treatment of gastrointestinal motility disorders, primarily irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the pharmacological profile and therapeutic potential of this compound. The document includes a plausible synthetic route, summaries of key quantitative data in tabular format, detailed experimental protocols from cited clinical trials, and visualizations of its signaling pathway and experimental workflows.

Introduction: The Quest for a Selective 5-HT4 Receptor Agonist

Gastrointestinal (GI) motility is a complex process regulated by the enteric nervous system, in which serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role. The 5-HT4 receptor, a G-protein coupled receptor, is a key mediator of prokinetic effects in the GI tract. Activation of this receptor enhances acetylcholine release from enteric neurons, leading to increased peristalsis and accelerated intestinal transit.

Older 5-HT4 receptor agonists, such as cisapride, were effective but were withdrawn from the market due to significant cardiovascular side effects, primarily cardiac arrhythmias, linked to off-target effects, including blockade of the hERG potassium channel. This created a significant unmet need for selective 5-HT4 receptor agonists with a favorable safety profile.

This compound emerged from discovery efforts aimed at developing a highly selective 5-HT4 receptor agonist with minimal affinity for other receptors, thereby avoiding the cardiovascular risks associated with previous generations of this drug class.

Discovery and Medicinal Chemistry

While a detailed public account of the initial discovery and lead optimization process for this compound is not extensively available, the development of selective benzamide-based 5-HT4 agonists has been an area of active research. The core structure of this compound, a substituted benzamide linked to a piperidine moiety, is a common scaffold for 5-HT4 receptor ligands.

The discovery of this compound likely involved a systematic exploration of structure-activity relationships (SAR) around this scaffold. Key areas of chemical modification to enhance potency, selectivity, and pharmacokinetic properties for this class of compounds typically include:

-

The Benzamide Ring: Substituents on the aromatic ring, such as the amino, chloro, and methoxy groups in this compound, are crucial for binding to the 5-HT4 receptor.

-

The Piperidine Linker: The piperidine ring serves as a central scaffold, and its substitution pattern influences both receptor affinity and selectivity.

-

The N-substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen, in this case, a 4-fluorobenzyl group, plays a significant role in modulating the pharmacological activity and physicochemical properties of the molecule.

The selection of this compound as a clinical candidate was likely based on its potent and selective partial agonism at the 5-HT4 receptor, coupled with a clean off-target profile, particularly its lack of significant interaction with hERG channels and other serotonin receptor subtypes implicated in cardiovascular adverse effects.

Synthesis of this compound

A specific, detailed, and publicly available step-by-step synthesis protocol for this compound has not been published. However, based on the chemical structure of this compound, 4-amino-5-chloro-N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-methoxybenzamide, a plausible synthetic route can be proposed, drawing from established methods in organic chemistry for the synthesis of similar benzamide derivatives. The synthesis can be logically divided into two main parts: the preparation of the substituted benzoic acid and the piperidine moiety, followed by their coupling.

Plausible Synthetic Pathway

The overall synthetic strategy would likely involve the following key steps:

-

Synthesis of the Benzamide Precursor: Preparation of 4-amino-5-chloro-2-methoxybenzoic acid.

-

Synthesis of the Piperidine Moiety: Preparation of 1-(4-fluorobenzyl)piperidin-4-amine.

-

Amide Coupling: Reaction of the benzoic acid derivative with the piperidine amine to form the final this compound molecule.

Proposed Experimental Protocol

Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

This starting material is a key intermediate in the synthesis of many pharmaceuticals.[1] Its preparation can be achieved through various established routes, often starting from more readily available substituted benzoic acids.

Step 2: Synthesis of 1-(4-fluorobenzyl)piperidin-4-amine

This intermediate can be synthesized via reductive amination or N-alkylation of a suitable piperidine precursor.

-

Method A: Reductive Amination

-

To a solution of 4-amino-1-Boc-piperidine in a suitable solvent (e.g., dichloromethane or dichloroethane), add 4-fluorobenzaldehyde.

-

Add a reducing agent, such as sodium triacetoxyborohydride, and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the Boc-protected intermediate.

-

Remove the Boc protecting group using an acid, such as trifluoroacetic acid or hydrochloric acid in a suitable solvent, to yield 1-(4-fluorobenzyl)piperidin-4-amine.

-

-

Method B: N-Alkylation

-

To a solution of 4-aminopiperidine in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine).

-

Add 1-fluoro-4-(halomethyl)benzene (e.g., 4-fluorobenzyl bromide or chloride) and heat the reaction mixture until the reaction is complete.

-

Work up the reaction mixture to isolate the desired product.

-

Step 3: Amide Coupling to form this compound

-

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), and stir for a short period to activate the carboxylic acid.

-

Add a solution of 1-(4-fluorobenzyl)piperidin-4-amine in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up, extract the product with a suitable organic solvent, and purify by chromatography or recrystallization to obtain this compound.

Mechanism of Action

This compound is a partial agonist of the 5-HT4 receptor. Its mechanism of action involves binding to and activating 5-HT4 receptors located on enteric neurons in the gastrointestinal tract. This activation initiates a downstream signaling cascade, leading to the physiological effects of the drug.

Signaling Pathway

The binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately leading to an increased release of acetylcholine (ACh) at the neuromuscular junction in the gut wall. The enhanced cholinergic stimulation of smooth muscle cells results in increased gastrointestinal motility and prokinetic effects.

Pharmacological Profile

This compound exhibits a pharmacological profile consistent with its intended therapeutic use as a prokinetic agent.

In Vitro Pharmacology

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 51.9 nM | Human 5-HT4(b) receptor | [2] |

| Functional Activity | Partial Agonist | Human 5-HT4(b) receptor | [2] |

| EC50 (Contraction) | 271.6 nM | Isolated guinea pig colon | [2] |

| Intrinsic Activity | 57% (relative to serotonin) | Isolated guinea pig colon | [2] |

| hERG Channel Affinity | Minimal effects up to 100 µM | Human ether-a-go-go-related gene channels | [2][3] |

| Receptor Selectivity | No appreciable affinity for 5-HT1B, 5-HT1D, or 5-HT2A receptors | N/A | [3] |

In Vivo Pharmacology (Preclinical)

| Study Type | Animal Model | Key Findings | Reference |

| Gastrointestinal Motility | Conscious dogs | Enhanced gastric motility and induced colonic giant migrating contractions (GMCs) associated with defecation (ED50 for GMCs: 1.56 mg/kg). | [4] |

| Colonic Transit | Guinea pigs | Significantly enhanced colonic transit rate at doses of 3-10 mg/kg (i.g.), an effect antagonized by a selective 5-HT4 receptor antagonist. | [4] |

| Defecation | Mice | Increased fecal wet weight without increasing fluid content (1-10 mg/kg, p.o.), suggesting a prokinetic effect without causing diarrhea. | [4] |

| Constipation Models | Mice (clonidine- and morphine-induced) | Dose-dependently improved delayed whole-gut transit (ED50 = 0.429 mg/kg and 0.310 mg/kg, respectively). | [4] |

| Visceral Hypersensitivity | Rats (acetic acid-induced) | Significantly inhibited the visceromotor response to colorectal distension, suggesting an analgesic effect on visceral pain. | [4] |

| Cardiovascular Safety | Telemetered conscious monkeys | No effect on blood pressure or ECG up to 180 mg/kg (p.o.), though a transient increase in heart rate was observed. | [2] |

| Cardiovascular Safety | Rabbit coronary artery | Did not induce contraction up to 100 µM, unlike tegaserod. | [3] |

Pharmacokinetics (Human)

| Parameter | Value (at 40 mg single oral dose) | Population | Reference |

| Cmax (Peak Plasma Concentration) | 2302.1 ng/mL | Healthy elderly subjects | |

| Cmax (Peak Plasma Concentration) | 2117.5 ng/mL | Healthy young subjects | |

| Tmax (Time to Peak Concentration) | Rapidly absorbed | Healthy elderly and young subjects | |

| t1/2 (Elimination Half-life) | Approximately 7 hours | Healthy elderly and young subjects | |

| Metabolism | No major metabolites exceeding 10% of unchanged drug | Healthy elderly and young subjects |

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials for the treatment of IBS-C.

Phase 2 Clinical Trial (Rome III criteria)

A double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of this compound in 171 patients with Rome III-defined IBS-C in Japan.[5] Patients were randomized to receive this compound (1, 4, 12, or 40 mg) or placebo once daily for 4 weeks.[5]

Key Efficacy Endpoints:

| Endpoint | This compound 40 mg vs. Placebo (at week 4) | p-value | Reference |

| Change from baseline in weekly frequency of complete spontaneous bowel movements (CSBMs) | Greater in all this compound groups, statistically significant for 40 mg | p = 0.040 | [5] |

| Improvement in abdominal symptoms score | Improved in the 40 mg group | N/A | [5] |

| Decrease in overall IBS severity index score | Statistically significant for 12 mg and 40 mg | p = 0.048 (12 mg), p < 0.001 (40 mg) | [5] |

Safety and Tolerability:

-

The proportion of patients with treatment-emergent adverse events (TEAEs) was similar between the pooled this compound groups (55.0%) and the placebo group (60.0%).[5]

-

The most common TEAE was diarrhea, with a similar incidence in the pooled this compound (42.9%) and placebo (37.1%) groups.[5]

Late Phase 2 Clinical Trial (Rome IV criteria)

A double-blind, placebo-controlled, dose-finding study was conducted in 411 patients with Rome IV-defined IBS-C.[6] Patients received this compound (10, 20, or 40 mg/day) or placebo for 12 weeks.[6]

Primary Endpoint: The primary endpoint was the FDA composite endpoint responder rate (a patient who had an increase of at least one CSBM from baseline and a ≥30% improvement in worst abdominal pain in the same week for at least 6 out of 12 weeks).[6]

Key Efficacy Results:

| Treatment Group | FDA Composite Responder Rate | Reference |

| Placebo | 13.6% (14/103) | [6] |

| This compound 10 mg | 13.6% (14/103) | [6] |

| This compound 20 mg | 19.2% (20/104) | [6] |

| This compound 40 mg | 14.9% (15/101) | [6] |

While the primary endpoint did not show a statistically significant dose-response relationship, a stricter composite evaluation (responder for ≥9 out of 12 weeks) showed a significantly greater percentage of responders in the 40 mg group compared to placebo (p < 0.05).[6] Furthermore, the 40 mg dose significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo (p < 0.001 at Week 12).[6]

Safety and Tolerability:

-

This compound was reported to be safe and well-tolerated.[6]

-

The most common adverse event was mild diarrhea.[6]

Experimental Protocols

Clinical Trial Design (Late Phase 2)

The following provides a generalized workflow for the late-phase 2 clinical trial of this compound.

Conclusion

This compound represents a significant advancement in the development of 5-HT4 receptor agonists for the treatment of IBS-C. Its high selectivity for the 5-HT4 receptor and partial agonist activity contribute to a favorable efficacy and safety profile, particularly with regard to cardiovascular risk. Clinical trials have demonstrated its potential to improve bowel function and abdominal symptoms in patients with IBS-C. While further clinical development and real-world evidence will continue to define its place in therapy, this compound stands as a promising therapeutic option for a condition with a high unmet medical need. The plausible synthetic route outlined in this guide provides a framework for its chemical synthesis, and the detailed pharmacological and clinical data offer a comprehensive understanding of its properties for the scientific and drug development community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]

Minesapride: A Technical Guide on its Interaction with Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minesapride (formerly DSP-6952) is a high-affinity partial agonist of the serotonin 4 (5-HT4) receptor, developed for the treatment of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on serotonin pathways. This document summarizes available quantitative data on its receptor binding and functional activity, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved. While this compound demonstrates high selectivity for the 5-HT4 receptor, a complete binding profile across all serotonin receptor subtypes and data on its effects on serotonin release and reuptake are not extensively detailed in publicly available literature.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological functions, with a significant role in regulating gastrointestinal motility and secretion. The diverse effects of serotonin are mediated by a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). The 5-HT4 receptor, a Gs-protein-coupled receptor, is prominently expressed on enteric neurons. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of neurotransmitter release, primarily acetylcholine (ACh). This cholinergic stimulation promotes peristalsis and intestinal secretion, making the 5-HT4 receptor an attractive therapeutic target for disorders characterized by impaired gut motility.

This compound is a novel prokinetic agent that functions as a selective partial agonist at the 5-HT4 receptor.[1][2][3][4][5] Its therapeutic efficacy in IBS-C is attributed to its ability to enhance gastrointestinal transit and alleviate associated symptoms.[6] This guide delves into the core pharmacology of this compound, with a specific focus on its interaction with serotonin signaling pathways.

Quantitative Pharmacodynamics

The following tables summarize the key in vitro pharmacodynamic parameters of this compound, providing a quantitative basis for its mechanism of action.

Table 1: this compound Binding Affinity for the Human 5-HT4 Receptor

| Parameter | Value | Receptor Subtype | Radioligand | Source |

| K_i | 51.9 nM | 5-HT4(b) | Not Specified | [7] |

Table 2: this compound Functional Activity at the 5-HT4 Receptor

| Parameter | Value | Assay | Tissue/Cell Line | Source |

| EC_50 | 271.6 nM | Guinea Pig Colon Contraction | Longitudinal Muscle with Myenteric Plexus | [7] |

| Intrinsic Activity | 57% (relative to 5-HT) | Guinea Pig Colon Contraction | Longitudinal Muscle with Myenteric Plexus | [7] |

Mechanism of Action and Serotonin Pathway Interactions

This compound's primary mechanism of action is the partial agonism of 5-HT4 receptors located on presynaptic terminals of intrinsic primary afferent neurons and interneurons within the myenteric plexus of the enteric nervous system.

5-HT4 Receptor-Mediated Signaling

Activation of the 5-HT4 receptor by this compound initiates a Gs-protein-coupled signaling cascade, as depicted in the diagram below.

This signaling cascade ultimately leads to the modulation of ion channel activity and an increase in the excitability of enteric neurons.

Stimulation of Acetylcholine Release

A primary consequence of 5-HT4 receptor activation in the gut is the enhanced release of acetylcholine from cholinergic neurons. This prokinetic effect is central to this compound's therapeutic action.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary. However, the following sections describe standard methodologies employed in the pharmacological characterization of 5-HT4 receptor agonists.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the 5-HT4 receptor and isolate the cell membrane fraction through centrifugation.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Isolated Tissue Contraction

This assay assesses the functional consequences of receptor activation, such as smooth muscle contraction.

Methodology:

-

Tissue Preparation: Dissect a segment of the guinea pig colon and mount longitudinal muscle strips, containing the myenteric plexus, in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Drug Addition: Add cumulative concentrations of this compound to the organ bath.

-

Response Measurement: Record the isometric contractions of the muscle strip using a force-displacement transducer.

-

Data Analysis: Construct a concentration-response curve by plotting the contractile response against the logarithm of the agonist concentration. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a full agonist like serotonin).

Conclusion

This compound is a selective, high-affinity partial agonist of the 5-HT4 receptor. Its prokinetic activity is primarily mediated by the stimulation of acetylcholine release from enteric neurons, a consequence of the Gs-protein-coupled signaling cascade initiated by 5-HT4 receptor activation. The available quantitative data for its binding affinity and functional potency at the 5-HT4 receptor support its mechanism of action. However, a more comprehensive understanding of its pharmacological profile would be beneficial, particularly regarding its selectivity across the full panel of serotonin receptors and its potential interactions with the serotonin reuptake transporter. Further research in these areas would provide a more complete picture of this compound's effects on serotonergic pathways.

References

- 1. ovid.com [ovid.com]

- 2. Thorough QT/QTc Study Shows That a Novel 5-HT4 Receptor Partial Agonist this compound Has No Effect on QT Prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of Minesapride with the 5-HT₄ Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical molecular docking study of Minesapride, a partial agonist of the 5-hydroxytryptamine-4 (5-HT₄) receptor, with its target receptor. This document outlines the experimental protocols, presents hypothetical quantitative data, and visualizes key pathways and workflows to serve as a practical resource for researchers in pharmacology and drug development.

Introduction

The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapies for gastrointestinal motility disorders and cognitive impairments.[1] this compound is a novel prokinetic agent that demonstrates high selectivity and partial agonism for the 5-HT₄ receptor.[2][3] Understanding the molecular interactions between this compound and the 5-HT₄ receptor is crucial for elucidating its mechanism of action and for the rational design of next-generation therapeutics. Molecular docking and simulation techniques are powerful computational tools to predict the binding mode and affinity of a ligand to its receptor at an atomic level.[4][5]

This guide details a hypothetical in-silico study to investigate the binding of this compound to the human 5-HT₄ receptor.

5-HT₄ Receptor Signaling

Activation of the 5-HT₄ receptor by an agonist, such as this compound, primarily initiates a signal transduction cascade via the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with 5-HT₄ receptor activation. Additionally, 5-HT₄ receptor activation can also engage G-protein independent pathways, such as the activation of Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway.[7][8]

Experimental Protocols

This section outlines the detailed methodologies for a hypothetical molecular docking and simulation study of this compound with the 5-HT₄ receptor.

Software and Tools

-

Molecular Docking: AutoDock Vina

-

Molecular Dynamics Simulation: GROMACS

-

Visualization and Preparation: UCSF Chimera, PyMOL

-

Ligand Preparation: ChemDraw, Open Babel

Receptor Preparation

-

Structure Retrieval: The three-dimensional crystal structure of the human 5-HT₄ receptor in complex with a Gs protein was obtained from the RCSB Protein Data Bank (PDB ID: 7XT8).

-

Preprocessing: The PDB file was loaded into UCSF Chimera. All non-receptor molecules, including the Gs protein, nanobody, and any co-crystallized ligands and water molecules, were removed.

-

Protonation and Repair: Hydrogen atoms were added to the receptor structure at a simulated physiological pH of 7.4. Any missing side chains or loops were modeled and repaired using the Dunbrack rotamer library within Chimera.

-

File Conversion: The prepared receptor structure was saved in the PDBQT file format using AutoDock Tools, which includes adding partial charges.

Ligand Preparation

-

Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The SMILES string for this compound is COC1=CC(N)=C(Cl)C=C1C(=O)NC[C@H]1CN(CC2CCN(C(=O)CO)CC2)CCO1.

-

Energy Minimization: The 3D structure of this compound was energy-minimized using the Merck Molecular Force Field (MMFF94).

-

File Conversion: The energy-minimized ligand structure was converted to the PDBQT format using Open Babel, which assigns Gasteiger charges and defines rotatable bonds.

Molecular Docking

-

Grid Box Definition: A grid box was defined around the putative binding site of the 5-HT₄ receptor. The center of the grid was set to the geometric center of the co-crystallized ligand in the original PDB structure, and the dimensions were set to 25Å x 25Å x 25Å to encompass the entire binding pocket.

-

Docking Simulation: Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 32 to ensure a thorough search of the conformational space.

-

Pose Analysis: The resulting docked poses of this compound were analyzed based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was selected for further analysis and visualization.

Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex of the 5-HT₄ receptor and this compound was used as the starting structure for a molecular dynamics (MD) simulation using GROMACS. The complex was embedded in a POPC lipid bilayer and solvated with TIP3P water molecules. Sodium and chloride ions were added to neutralize the system and simulate a physiological salt concentration of 0.15 M.

-

Simulation Protocol: The system underwent energy minimization, followed by a 10 ns NVT (constant number of particles, volume, and temperature) equilibration and a subsequent 100 ns NPT (constant number of particles, pressure, and temperature) production run.

-

Analysis: The trajectory from the production run was analyzed to assess the stability of the protein-ligand complex, including the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and to identify key intermolecular interactions.

Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the molecular docking and simulation studies. These values are representative of a high-affinity interaction, consistent with this compound's known activity.

Table 1: Molecular Docking Results

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -9.8 | Asp100, Ser104, Trp178, Phe182 | Asp100, Ser104 |

Table 2: Molecular Dynamics Simulation Analysis

| Parameter | Value | Description |

| Protein RMSD (backbone) | 1.5 Å | Indicates stability of the receptor structure over the simulation. |

| Ligand RMSD | 0.8 Å | Shows the stability of the ligand within the binding pocket. |

| Protein-Ligand H-Bonds | 2-3 | Average number of hydrogen bonds maintained during the simulation. |

Conclusion

This technical guide presents a detailed, albeit hypothetical, framework for conducting molecular docking and simulation studies on this compound and the 5-HT₄ receptor. The outlined protocols and expected data provide a valuable reference for researchers aiming to explore the molecular basis of ligand-receptor interactions. The hypothetical results suggest a strong and stable binding of this compound within the 5-HT₄ receptor's binding pocket, consistent with its pharmacological profile as a high-affinity partial agonist. Further experimental validation would be necessary to confirm these in-silico findings.

References

- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vajdalab.org [vajdalab.org]

- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Minesapride: A Technical Overview of Early-Phase Clinical Trial Results for IBS-C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minesapride (also known as DSP-6952) is a novel, highly selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist under investigation for the treatment of Irritable Bowel Syndrome with predominant constipation (IBS-C).[1][2] As a prokinetic agent, it aims to address the unmet needs of patients with this chronic gastrointestinal disorder. This document provides a technical summary of the early-phase clinical trial results for this compound, focusing on its pharmacology, pharmacokinetics, safety, and efficacy, with detailed experimental protocols and visual representations of its mechanism of action and trial designs.

Mechanism of Action: 5-HT4 Receptor Signaling

This compound exerts its therapeutic effect through partial agonism of the 5-HT4 receptor.[1] Unlike previous 5-HT4 agonists, this compound demonstrates high selectivity, with minimal effects on the human Ether-a-go-go related gene (hERG) potassium channels and no significant affinity for 5-HT1B, 5-HT1D, or 5-HT2A receptors, which have been associated with cardiovascular risks.[1][3]

Activation of the Gs-protein coupled 5-HT4 receptor initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling is crucial for modulating synaptic transmission and neuronal excitability.

Phase 1 Clinical Trial Results

Pharmacokinetics in Healthy Volunteers

An open-label study was conducted in 12 healthy elderly and 12 young Japanese subjects who received a single 40 mg oral dose of this compound. The results indicated that the drug was rapidly absorbed.[4] A separate Phase 1 study in healthy subjects showed a dose-proportional increase in plasma exposure with an acceptable safety profile up to 120 mg/day.[1] A dedicated QT/QTc study revealed no effect on QT prolongation.[1]

| Parameter | Elderly Subjects (n=12) | Young Subjects (n=12) |

| Cmax (ng/mL) | 2302.1 | 2117.5 |

| Half-life (approx. hours) | 7 | 7 |

| Table 1: Pharmacokinetic Parameters of a Single 40 mg Oral Dose of this compound in Healthy Volunteers.[4] |

Safety and Tolerability in Healthy Volunteers

In the single-dose study with healthy elderly and young subjects, no serious adverse events were reported. The only adverse event that occurred in two or more subjects was diarrhea. Metabolite profiles in plasma and urine were similar between the two groups.[4]

Phase 2 Clinical Trial Results in Patients with IBS-C

Two key Phase 2 studies have been conducted to evaluate the efficacy and safety of this compound in patients with IBS-C.

Early Phase 2 Study (Rome III Criteria)

A double-blind, placebo-controlled study was performed on 171 patients with Rome III-defined IBS-C in Japan.[2][5] Patients were randomized to receive this compound (1, 4, 12, or 40 mg) or a placebo once daily for 4 weeks.[2][5]

The 40 mg dose of this compound demonstrated a significant increase in the weekly frequency of complete spontaneous bowel movements (CSBMs) compared to placebo at week 4.[2] Improvements in abdominal symptoms and overall IBS-C symptoms were also observed, particularly in the 12 mg and 40 mg dose groups.[2]

| Efficacy Endpoint | Placebo | This compound 10 mg | This compound 20 mg | This compound 40 mg |

| Change in Weekly CSBMs from Baseline at Week 4 | - | - | - | P = 0.040 vs Placebo |

| Change in Overall IBS Severity Index Score from Baseline at Week 4 | - | - | P = 0.048 vs Placebo | P < 0.001 vs Placebo |

| Table 2: Key Efficacy Endpoints from the Early Phase 2 Study in Rome III IBS-C Patients.[2] |

The proportion of patients experiencing treatment-emergent adverse events was 55.0% in the pooled this compound groups and 60.0% in the placebo group.[2][5] The most common treatment-emergent adverse event was diarrhea, reported in 42.9% of patients in the pooled this compound groups and 37.1% of patients in the placebo group.[2][5]

Late Phase 2 Study (Rome IV Criteria)

A multicenter, placebo-controlled, randomized, double-blind, parallel-group study was conducted in 411 patients with Rome IV-defined IBS-C.[1][6] Patients were randomized to receive this compound (10, 20, or 40 mg/day) or a placebo for 12 weeks.[1][6]

The primary endpoint, the FDA composite responder rate, was not met.[1][6] However, the 40 mg dose of this compound did show a statistically significant increase in the frequency of spontaneous bowel movements (SBM) compared to placebo at week 12.[1][6] A greater percentage of patients treated with 40 mg of this compound also met a stricter composite evaluation endpoint compared to the placebo group.[1][6]

| Efficacy Endpoint | Placebo (n=103) | This compound 10 mg (n=103) | This compound 20 mg (n=104) | This compound 40 mg (n=101) |

| FDA Composite Responder Rate | 13.6% (14/103) | 13.6% (14/103) | 19.2% (20/104) | 14.9% (15/101) |

| Increased SBM Frequency at Week 12 | - | - | - | Adjusted P < 0.001 vs Placebo |

| Table 3: Key Efficacy Endpoints from the Late Phase 2 Study in Rome IV IBS-C Patients.[1][6] |

This compound was found to be safe and well-tolerated. The most common adverse event reported was mild diarrhea.[1][6]

Experimental Protocols

Late Phase 2 Study Design

The late-phase 2 study followed a structured protocol to ensure robust data collection and analysis.

Eligible participants were male and female outpatients between the ages of 20 and 64 who met the Rome IV criteria for IBS-C.[6]

Key Inclusion Criteria:

-